5-((4-ethylphenyl)amino)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

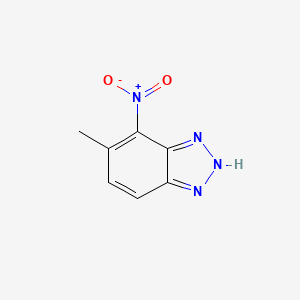

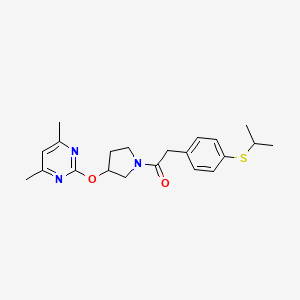

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,3-triazole ring and the attachment of the amide and amino groups. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,3-triazole ring, the amide group, and the amino group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The 1,2,3-triazole ring, the amide group, and the amino group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen

- ETC has shown promise as a potential anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that ETC may interfere with key cellular pathways involved in cancer progression .

- ETC exhibits antimicrobial properties against bacteria, fungi, and even some drug-resistant strains. Investigations have focused on its mode of action, potential synergies with existing antibiotics, and its role in combating infections .

- The triazole moiety in ETC can coordinate with metal ions, making it interesting for catalytic applications. Researchers have explored its ability to catalyze reactions, such as click chemistry and other transformations, in the presence of transition metals .

- Studies have suggested that ETC may have neuroprotective properties. It has been investigated for its potential to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. These findings could have implications for neurodegenerative diseases .

- ETC exhibits intriguing photophysical behavior, including fluorescence and phosphorescence. Researchers have studied its luminescent properties, quantum yields, and potential applications in sensors, imaging, and optoelectronics .

- ETC’s unique structure makes it suitable for incorporation into drug delivery systems. Scientists have explored its use as a building block for prodrugs, nanoparticles, and micelles. These systems aim to enhance drug solubility, stability, and targeted delivery .

Anticancer Properties

Antimicrobial Activity

Metal Coordination and Catalysis

Neuroprotective Effects

Photophysical Properties

Drug Delivery Systems

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((4-ethylphenyl)amino)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 4-ethylbenzenediazonium tetrafluoroborate with N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "4-ethylbenzenediazonium tetrafluoroborate", "N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-ethylbenzenediazonium tetrafluoroborate in water.", "Step 2: Add N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide to the solution.", "Step 3: Add a reducing agent to the solution and stir for several hours.", "Step 4: Isolate the product by filtration and wash with water.", "Step 5: Purify the product by recrystallization from a suitable solvent." ] } | |

CAS-Nummer |

1291863-08-5 |

Produktname |

5-((4-ethylphenyl)amino)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide |

Molekularformel |

C19H21N5O |

Molekulargewicht |

335.411 |

IUPAC-Name |

5-(4-ethylanilino)-N-(1-phenylethyl)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C19H21N5O/c1-3-14-9-11-16(12-10-14)21-18-17(22-24-23-18)19(25)20-13(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,20,25)(H2,21,22,23,24) |

InChI-Schlüssel |

IULRPKODRPTFFB-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NC(C)C3=CC=CC=C3 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2987635.png)

![N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2987637.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2987640.png)

![6-(2-methoxyphenyl)-5-((2-methylbenzyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2987641.png)

![N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2987643.png)

![N-[(2-Fluoro-5-methoxypyridin-3-yl)methyl]-N-[(3-methylfuran-2-yl)methyl]prop-2-enamide](/img/structure/B2987647.png)

![(2-Aminobicyclo[2.2.2]octan-2-yl)methanol hydrochloride](/img/structure/B2987650.png)

![5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987652.png)